2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
2-(3,5-dimethylpiperidin-1-yl)-5-[2-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylpiperidin-1-yl)-5-[2-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactions. The starting materials often include substituted piperidines, trifluoromethyl-substituted aromatic compounds, and pyrido[2,3-d]pyrimidine precursors. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of the piperidine moiety through nucleophilic substitution reactions.
Cyclization: Formation of the pyrido[2,3-d]pyrimidine core via cyclization reactions.
Functional Group Modifications: Introduction of trifluoromethyl groups and other functional groups through various organic transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents specific to each step of the synthesis are also crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylpiperidin-1-yl)-5-[2-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity and potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-5-[2-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3,5-dimethylpiperidin-1-yl)-5-[2-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione include other pyrido[2,3-d]pyrimidines with different substituents. Examples include:
- 2-(3,5-dimethylpiperidin-1-yl)-5-phenyl-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione
- 2-(3,5-dimethylpiperidin-1-yl)-5-[2-(methyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione
Uniqueness
The uniqueness of 2-(3,5-dimethylpiperidin-1-yl)-5-[2-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C21H23F3N4O2 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-5-[2-(trifluoromethyl)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C21H23F3N4O2/c1-11-7-12(2)10-28(9-11)20-26-18-17(19(30)27-20)14(8-16(29)25-18)13-5-3-4-6-15(13)21(22,23)24/h3-6,11-12,14H,7-10H2,1-2H3,(H2,25,26,27,29,30) |
InChI Key |
DVLLRSHFPIBUDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(C(CC(=O)N3)C4=CC=CC=C4C(F)(F)F)C(=O)N2)C |
Origin of Product |
United States |
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